

Synthesis and Characterization of 2-Bromo-3-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-3-nitroaniline

Cat. No.: B1315865

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound **2-Bromo-3-nitroaniline**. This molecule is of interest to researchers in medicinal chemistry and materials science as a versatile intermediate for the synthesis of more complex structures. This document outlines the primary synthetic routes, detailed (though generalized) experimental protocols, and a summary of its key characterization data.

Physicochemical Properties

A summary of the key physicochemical properties for **2-Bromo-3-nitroaniline** is presented below. These values are critical for its handling, purification, and use in subsequent chemical reactions.

Property	Value
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂
Molecular Weight	217.02 g/mol
CAS Number	35757-20-1
Appearance	Expected to be a crystalline solid
Melting Point	Not available
Solubility	Expected to be soluble in common organic solvents

Synthesis of 2-Bromo-3-nitroaniline

The synthesis of **2-Bromo-3-nitroaniline** can be approached through two primary synthetic strategies: the nitration of 2-bromoaniline and the Sandmeyer reaction of 3-nitroaniline. Both methods have their distinct advantages and challenges.

Method 1: Nitration of 2-Bromoaniline

This method involves the direct electrophilic nitration of 2-bromoaniline. The bromo group is an ortho-, para-director, while the amino group is also an ortho-, para-director. Therefore, the nitration of 2-bromoaniline is expected to yield a mixture of isomers, including 2-bromo-5-nitroaniline and **2-bromo-3-nitroaniline**. Careful control of reaction conditions and chromatographic purification are essential to isolate the desired product.

- **Preparation of the Nitrating Mixture:** In a flask cooled in an ice bath, slowly add a stoichiometric amount of fuming nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C.
- **Nitration Reaction:** Dissolve 2-bromoaniline in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath. Slowly add the pre-formed nitrating mixture dropwise to the 2-bromoaniline solution, ensuring the temperature does not exceed 10°C.
- **Reaction Quenching and Product Isolation:** After the addition is complete, allow the reaction to stir at a low temperature for a specified time. Carefully pour the reaction mixture onto

crushed ice to precipitate the crude product.

- Purification: The crude product, a mixture of isomers, is then collected by vacuum filtration, washed with cold water, and dried. The desired **2-Bromo-3-nitroaniline** is separated from the other isomers by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Method 2: Sandmeyer Reaction of 3-Nitroaniline

This route involves the diazotization of 3-nitroaniline followed by a copper(I) bromide-mediated Sandmeyer reaction to introduce the bromine atom. This method offers better regioselectivity compared to direct nitration.

- Diazotization: Dissolve 3-nitroaniline in an aqueous solution of hydrobromic acid. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for a short period at this temperature.
- Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
- Product Isolation: Allow the reaction mixture to warm to room temperature and then gently heat it until the evolution of nitrogen gas ceases. Cool the mixture to room temperature, and the crude **2-Bromo-3-nitroaniline** will precipitate.
- Purification: Collect the crude product by vacuum filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.

Characterization of 2-Bromo-3-nitroaniline

The structural confirmation of the synthesized **2-Bromo-3-nitroaniline** is achieved through a combination of spectroscopic techniques. The expected data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule.

The ^1H NMR spectrum of **2-Bromo-3-nitroaniline** is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, and the electron-donating effect of the amino group. The coupling constants (J) will reveal the substitution pattern.

Proton	Expected Chemical Shift (ppm)	Expected Multiplicity	Expected Coupling Constants (Hz)
H-4	~7.2-7.4	Doublet of doublets	$J \approx 7-9, 1-2$
H-5	~6.8-7.0	Triplet	$J \approx 7-9$
H-6	~7.0-7.2	Doublet of doublets	$J \approx 7-9, 1-2$
NH ₂	~4.0-5.0	Broad singlet	-

The ^{13}C NMR spectrum will display six signals for the six carbon atoms of the benzene ring. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon	Expected Chemical Shift (ppm)
C-1 (C-NH ₂)	~145-150
C-2 (C-Br)	~110-115
C-3 (C-NO ₂)	~150-155
C-4	~120-125
C-5	~115-120
C-6	~125-130

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (amine)	3300-3500	Medium, broad
C-H Stretch (aromatic)	3000-3100	Medium
N=O Asymmetric Stretch (nitro)	1520-1560	Strong
N=O Symmetric Stretch (nitro)	1340-1380	Strong
C=C Stretch (aromatic)	1450-1600	Medium to strong
C-N Stretch (aromatic amine)	1250-1350	Medium
C-Br Stretch	500-600	Medium to strong

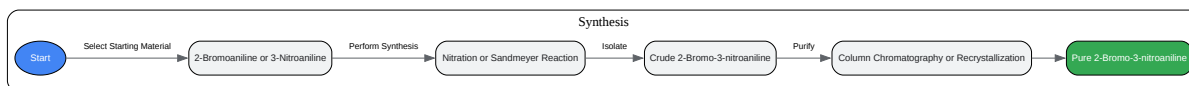
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Fragment Ion	m/z (mass-to-charge ratio)	Interpretation
[M] ⁺	216/218	Molecular ion peak (presence of Br isotopes)
[M-NO ₂] ⁺	170/172	Loss of a nitro group
[M-Br] ⁺	137	Loss of a bromine atom
[C ₆ H ₅ N] ⁺	91	Further fragmentation

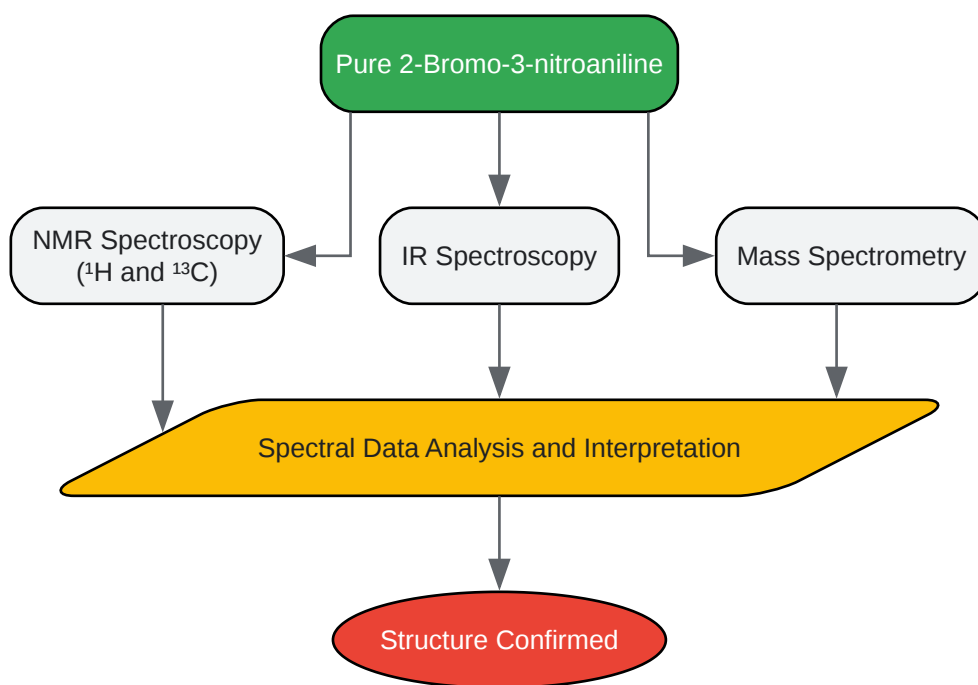
Experimental and Logical Flow Diagrams

To visualize the workflow for the synthesis and characterization of **2-Bromo-3-nitroaniline**, the following diagrams are provided.



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Diagram 1: General workflow for the synthesis of **2-Bromo-3-nitroaniline**.



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Diagram 2: Workflow for the characterization of **2-Bromo-3-nitroaniline**.

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of **2-Bromo-3-nitroaniline**. While detailed, specific experimental protocols and complete, high-resolution spectral data were not readily available in the public domain at the time of this writing, the information provided, based on established chemical principles and data from closely related compounds, offers a solid foundation for researchers and scientists working with

this molecule. It is recommended that any synthetic work be preceded by small-scale trials to optimize reaction conditions and purification procedures. The characterization data presented should serve as a reliable guide for the identification and confirmation of the synthesized product.

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